Meso-tetra(4-sulfonatophenyl)porphine zn(ii)

Description

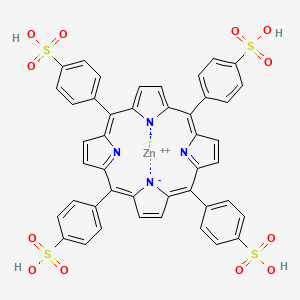

Meso-tetra(4-sulfonatophenyl)porphine Zn(II) (ZnTPPS4) is a water-soluble metalloporphyrin with sulfonate groups at the meso-phenyl positions, enabling high solubility in polar solvents and biological compatibility. Its zinc(II) center enhances photophysical properties, making it valuable in photodynamic therapy (PDT), catalysis, and nanotechnology . This article compares ZnTPPS4 with structurally related porphyrins, focusing on substituent effects, metalation, and applications.

Properties

Molecular Formula |

C44H28N4O12S4Zn |

|---|---|

Molecular Weight |

998.4 g/mol |

IUPAC Name |

zinc;4-[10,15,20-tris(4-sulfophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonic acid |

InChI |

InChI=1S/C44H28N4O12S4.Zn/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;/h1-24H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);/q-2;+2 |

InChI Key |

UNJMTFRCJLYPCK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C=C4)C9=CC=C(C=C9)S(=O)(=O)O)[N-]3)S(=O)(=O)O.[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of meso-tetra(4-sulfonatophenyl)porphine zinc(ii) typically involves the reaction of meso-tetra(4-sulfonatophenyl)porphine with a zinc salt, such as zinc acetate, in a suitable solvent like dimethylformamide or methanol. The reaction is usually carried out under reflux conditions to ensure complete coordination of the zinc ion to the porphyrin ring .

Industrial Production Methods

Industrial production methods for meso-tetra(4-sulfonatophenyl)porphine zinc(ii) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages, such as recrystallization or chromatography, to ensure the purity of the final product .

Chemical Reactions Analysis

Self-Assembly and Nanostructure Formation

ZnTPPS forms photoresponsive nanostructures through ionic interactions with cationic porphyrins like Sn(IV)-meso-tetra(4-pyridyl)porphyrin (SnTPyP⁴⁺). Critical factors include:

-

pH Dependence : Nanotubes form exclusively at pH 2, while no aggregation occurs at pH 6–10.5 .

-

Concentration Ratios :

SnTPyP⁴⁺:ZnTPPS Ratio Nanostructure Type 1:1 Micrometer-scale nanotubes 5:1 Sparse, irregular aggregates 1:5 Thin nanorods (10 nm diameter) -

Photoconductivity : Hybrid SnTPyP⁴⁺/ZnTPPS nanotubes exhibit enhanced photocurrent (0.12 µA/cm² under visible light) due to charge-transfer exciton mechanisms .

Photochemical Reactivity

ZnTPPS demonstrates tunable photodynamic activity, particularly when conjugated with semiconductors:

-

Singlet Oxygen Generation :

System Singlet Oxygen Quantum Yield (ΦΔ) ZnTPPS alone 0.19 ZnTPPS-CuInS/ZnS QD conjugate 0.69 (+263% enhancement)

Conjugation with glutathione-capped CuInS/ZnS quantum dots (QDs) occurs via sulfonamide bond formation between ZnTPPS’s sulfonyl groups and QD surface amines .

-

Reaction Kinetics :

Acid-Base Responsiveness

The sulfonate groups enable pH-dependent aggregation:

-

Protonation States :

-

Aggregation Kinetics : Immediate colloid formation at pH 2, with nanotube growth completing within 5 days .

Electron Transfer Reactions

ZnTPPS acts as an electron donor in heteroaggregates:

-

With Au(III) Porphyrins : Photoinduced electron transfer generates contact radical ion pairs (ZnTPPS⁺–AuTPPS⁻) .

-

With Sn(IV) Porphyrins : Segregated stacks enable directional charge transport, mimicking TTF-TCNQ charge-transfer complexes .

This reactivity profile positions ZnTPPS as a versatile platform for photocatalytic, sensing, and biomedical applications.

Scientific Research Applications

Catalysis

Meso-tetra(4-sulfonatophenyl)porphine zinc(II) serves as an effective photosensitizer in various catalytic processes. Notably, it has been utilized in the visible light-driven enantioselective synthesis of L-lactate from pyruvate. This process demonstrates the compound's ability to facilitate reactions under mild conditions, enhancing the efficiency of biocatalytic systems . Additionally, it has been employed in the synthesis of fumarate from pyruvate, showcasing its versatility in organic synthesis .

Case Study: Enantioselective Synthesis

- Reaction : L-lactate synthesis from pyruvate.

- Method : Visible light-driven catalysis using meso-tetra(4-sulfonatophenyl)porphine zinc(II).

- Outcome : Improved reaction rates and selectivity were observed, indicating the compound's effectiveness as a photosensitizer.

Photodynamic Therapy

The compound has shown promise in photodynamic therapy (PDT), particularly for cancer treatment. Its ability to generate singlet oxygen upon light activation makes it suitable for targeting cancer cells selectively. Research indicates that the conjugation of meso-tetra(4-sulfonatophenyl)porphine zinc(II) with quantum dots enhances its singlet oxygen quantum yield significantly, improving its therapeutic efficacy .

Case Study: Quantum Dot Conjugation

- Conjugate : meso-tetra(4-sulfonatophenyl)porphine zinc(II) with copper indium sulfide/zinc sulfide quantum dots.

- Findings : The singlet oxygen quantum yield increased from 0.19 to 0.69 after conjugation, demonstrating enhanced photodynamic activity .

Materials Science

Meso-tetra(4-sulfonatophenyl)porphine zinc(II) is also utilized in the development of advanced materials, particularly in the formation of nanostructures. Research has shown that this porphyrin can self-assemble into nanotubes and nanorods, which have potential applications in optoelectronic devices and sensors . The unique optical properties of these nanostructures can be exploited for various applications in photonics.

Case Study: Nanotube Formation

- Process : Self-assembly of meso-tetra(4-sulfonatophenyl)porphine zinc(II).

- Observation : Formation of two types of nanostructures with distinct optical properties.

- Potential Applications : Photonic devices and sensors utilizing the unique electronic properties of the assembled structures .

Environmental Applications

The compound has been investigated for its potential in environmental remediation processes, such as the photo-oxidation of toxic pollutants. Its ability to produce reactive oxygen species under light irradiation makes it a candidate for degrading harmful substances in water .

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Catalysis | Enantioselective synthesis of L-lactate | Enhanced reaction rates and selectivity |

| Photodynamic Therapy | Cancer treatment via singlet oxygen generation | Increased singlet oxygen quantum yield post-conjugation |

| Materials Science | Formation of nanostructures | Development of nanotubes with unique optical properties |

| Environmental Remediation | Photo-oxidation of pollutants | Effective degradation of toxic substances |

Mechanism of Action

The mechanism of action of meso-tetra(4-sulfonatophenyl)porphine zinc(ii) involves the interaction of the zinc ion with various molecular targets. The zinc ion can coordinate to different ligands, facilitating electron transfer processes and catalytic reactions. The porphyrin ring can also participate in light absorption and energy transfer, making it effective in photodynamic therapy .

Comparison with Similar Compounds

Substituent Effects: Sulfonato vs. Carboxyphenyl Groups

Table 1: Substituent-Driven Properties

| Compound | Substituent | Solubility | Key Applications |

|---|---|---|---|

| ZnTPPS4 | Sulfonato | High (aqueous) | PDT, nanostructures |

| ZnTCPP | Carboxyphenyl | Moderate (basic) | MOFs, photocatalysis |

Metalation Effects: Zn(II) vs. Other Metal Centers

- ZnTPPS4 vs. Cu(II)/Pd(II) meso-Tetra(4-carboxyphenyl)porphine :

- Photodynamic Activity : ZnTPPS4 generates singlet oxygen (¹O₂) efficiently under light, crucial for PDT. Cu(II) and Pd(II) analogs exhibit stronger redox activity, favoring catalytic applications over photosensitization .

- Toxicity : ZnTPPS4’s zinc center reduces neurotoxicity (LD₅₀ > 350 mg/kg in mice) compared to tin derivatives (e.g., tributyltin-TPPS4), which show cytotoxicity at lower doses .

Table 2: Metal-Dependent Properties

Non-Metalated vs. Metalated Porphyrins

- ZnTPPS4 vs. Free-base TPPS4 :

- Aggregation : Free-base TPPS4 forms chiral "sea urchin" aggregates with quenched fluorescence in the core and bright filaments. ZnTPPS4’s metalation disrupts this hierarchy, favoring smaller J-aggregates with enhanced fluorescence .

- DNA Interaction : Both induce DNA strand breaks via singlet oxygen, but ZnTPPS4’s metal center stabilizes ligand binding, increasing photodynamic efficiency .

Application-Specific Comparisons

Photodynamic Therapy (PDT)

Nanotechnology

- Self-Assembly: ZnTPPS4 forms J-aggregates (1–1.5 μm) under acidic conditions, while ZnTCPP assembles into 2D nanosheets for photocatalytic hydrogen production .

Catalysis

- ZnTCPP -based MOFs exhibit higher catalytic activity in CO₂ reduction than ZnTPPS4, attributed to carboxylate-metal coordination sites .

Q & A

Q. How is ZnTPPS4 synthesized and purified for laboratory use?

ZnTPPS4 is typically synthesized via metallation of the free-base porphyrin. The free-base meso-tetra(4-sulfonatophenyl)porphine (H₂TPPS4) is first prepared by sulfonation of meso-tetraphenylporphyrin (TPP) using concentrated sulfuric acid. The Zn(II) insertion is achieved by refluxing H₂TPPS4 with zinc acetate in a methanol/water mixture. Purification involves:

Q. Key Characterization Steps :

Q. What spectroscopic techniques are essential for characterizing ZnTPPS4?

Q. What safety protocols are recommended for handling ZnTPPS4?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- Storage : Keep in airtight containers, protected from light, at 4°C .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Questions

Q. How does ZnTPPS4 function as a photosensitizer in photodynamic therapy (PDT)?

ZnTPPS4 generates reactive oxygen species (ROS) under light irradiation (λ = 400–650 nm). Key mechanisms:

Type II Pathway : Energy transfer from triplet-excited ZnTPPS4 to molecular oxygen produces singlet oxygen (¹O₂) .

DNA Damage : ¹O₂ oxidizes guanine residues, inducing strand breaks in plasmids (e.g., pBR322) .

Q. Experimental Validation :

Q. What factors influence ZnTPPS4 aggregation, and how are they studied?

Aggregation is pH- and ionic strength-dependent:

Q. Table 1: Aggregation Behavior of ZnTPPS4

Q. Mitigation Strategies :

Q. How do computational methods predict ZnTPPS4’s electronic properties?

Density Functional Theory (DFT) with hybrid functionals (e.g., CAM-B3LYP) and basis sets (6-31G* for light atoms, LANL2DZ for Zn) models:

- HOMO-LUMO Gaps : Predicts optical absorption edges (e.g., calculated Soret band at 420 nm vs. experimental 425 nm) .

- Charge Transfer : Sulfonate groups enhance solubility and stabilize excited states .

Validation : Compare computed vs. experimental UV-Vis spectra to refine parameters .

Q. How can discrepancies in singlet oxygen quantum yields (ΦΔ) be resolved?

Reported ΦΔ values vary due to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.